molecular formula C25H16ClNO6 B15025661 2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15025661
M. Wt: 461.8 g/mol
InChI Key: BCSMHLZLAOVJKJ-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde in the presence of an acid catalyst.

    Introduction of the Chloro Group: Chlorination of the aromatic ring is usually performed using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling Reactions: The benzodioxole and chlorinated aromatic compounds are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

    Cyclization: The final step involves cyclization to form the chromeno[2,3-c]pyrrole core, which can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like Jones reagent or PCC.

    Reduction: The compound can be reduced to remove the chloro group or reduce the carbonyl groups using reagents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Jones reagent (CrO3 in H2SO4), PCC (Pyridinium chlorochromate)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium amide (NaNH2), thiourea

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. It has been shown to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of a benzodioxole moiety, a chloro-substituted aromatic ring, and a chromeno[2,3-c]pyrrole core. This unique structure contributes to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C25H16ClNO6

Molecular Weight

461.8 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-7-chloro-1-(3-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H16ClNO6/c26-15-5-7-18-17(10-15)23(29)21-22(14-2-1-3-16(28)9-14)27(25(30)24(21)33-18)11-13-4-6-19-20(8-13)32-12-31-19/h1-10,22,28H,11-12H2

InChI Key

BCSMHLZLAOVJKJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(C4=C(C3=O)OC5=C(C4=O)C=C(C=C5)Cl)C6=CC(=CC=C6)O

Origin of Product

United States

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